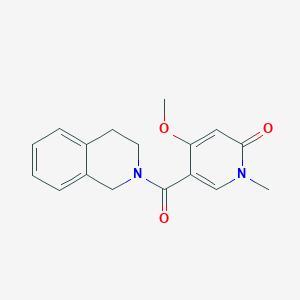

4-Methoxy-1-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-dihydropyridin-2-one

Description

4-Methoxy-1-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-dihydropyridin-2-one is a synthetic heterocyclic compound featuring a dihydropyridinone core with a methoxy group at position 4, a methyl group at position 1, and a tetrahydroisoquinoline-carbonyl moiety at position 3. However, its exact biological activity and therapeutic applications remain understudied compared to structurally related compounds like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and MPPP (1-methyl-4-phenyl-4-propionoxypiperidine), which are notorious for inducing parkinsonian neurotoxicity .

Properties

IUPAC Name |

5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-4-methoxy-1-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-18-11-14(15(22-2)9-16(18)20)17(21)19-8-7-12-5-3-4-6-13(12)10-19/h3-6,9,11H,7-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAJHNGQVZGRWBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)N2CCC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Tetrahydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.

Attachment of the Carbonyl Group: The tetrahydroisoquinoline can be acylated using an appropriate acyl chloride or anhydride to introduce the carbonyl group.

Construction of the Dihydropyridinone Core: This step may involve a cyclization reaction where the intermediate is treated with reagents such as ammonia or primary amines under controlled conditions to form the dihydropyridinone ring.

Introduction of the Methoxy and Methyl Groups: These groups can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate for the methyl group and methanol or methylating agents for the methoxy group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the tetrahydroisoquinoline moiety, using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the methyl group, where nucleophiles like thiols or amines can replace these groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of thioethers or amines.

Scientific Research Applications

Pharmacological Applications

-

Neuroprotective Effects

- Research indicates that derivatives of tetrahydroisoquinoline exhibit neuroprotective properties. Specifically, 4-Methoxy-1-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-dihydropyridin-2-one has been studied for its ability to mitigate neurodegeneration in models of Parkinson's disease. The compound acts by modulating dopamine metabolism and exhibiting antioxidant properties that protect neuronal cells from oxidative stress .

- Antidepressant Activity

- Anti-addictive Properties

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that include the formation of the tetrahydroisoquinoline core followed by the introduction of the methoxy and carbonyl groups. Understanding the SAR is crucial for optimizing its pharmacological profile.

| Structure Feature | Modification | Effect on Activity |

|---|---|---|

| Methoxy Group | Increased lipophilicity | Enhanced CNS penetration |

| Carbonyl Group | Improved binding affinity | Targeted interaction with receptors |

Case Studies

-

Neuroprotection in Rodent Models

- A study conducted on rodents demonstrated that administration of this compound prior to exposure to neurotoxins resulted in a significant reduction in neurodegenerative markers compared to control groups . This highlights the compound's potential as a therapeutic agent in neurodegenerative diseases.

- Behavioral Studies on Addiction

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Alternatively, if it acts on receptors, it could either activate or block the receptor, influencing downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs, particularly those with tetrahydropyridine or piperidine cores, have been extensively studied for their neurotoxic or therapeutic properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Structural Divergence and Toxicity: The target compound’s dihydropyridinone core differs from MPTP’s tetrahydropyridine ring, which is critical for MPTP’s conversion to the toxic metabolite MPP+ (1-methyl-4-phenylpyridinium). This metabolic activation inhibits mitochondrial complex I, causing neuronal death . The tetrahydroisoquinoline-carbonyl group introduces steric and electronic effects distinct from MPTP’s phenyl group.

The 1-methyl group is shared with MPTP but positioned differently, possibly influencing metabolic stability.

Research Gaps: No studies directly evaluate the target compound’s neurotoxicity or therapeutic utility. In contrast, MPTP’s mechanism is well-documented in primates and humans, with pathological hallmarks (e.g., Lewy body formation) mirroring idiopathic Parkinson’s disease . The tetrahydroisoquinoline moiety’s role remains speculative. In related compounds, this group modulates opioid receptor affinity, but its conjugation to a dihydropyridinone core may confer novel interactions.

Implications for Future Research

While the target compound shares structural motifs with neurotoxic analogs like MPTP, its unique substitutions may mitigate risks or enable unexplored pharmacological applications. Priority research areas include:

- Toxicity Screening : Assessing mitochondrial complex I inhibition and dopaminergic neuron viability in vitro.

- Receptor Profiling: Evaluating affinity for opioid, adrenergic, or serotonin receptors due to the tetrahydroisoquinoline moiety.

Biological Activity

4-Methoxy-1-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-dihydropyridin-2-one (CAS Number: 2097900-55-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of tetrahydroisoquinoline derivatives that are known for their diverse pharmacological properties, including neuroprotective, anticancer, and antiviral effects. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 298.34 g/mol. Its structure features a methoxy group and a methyl group that contribute to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈N₂O₃ |

| Molecular Weight | 298.34 g/mol |

| CAS Number | 2097900-55-3 |

The biological activity of this compound can be attributed to its interaction with various molecular targets. It is believed to modulate neurotransmitter systems, particularly affecting dopamine receptors and potentially influencing pathways involved in neurodegenerative diseases. Additionally, the presence of the tetrahydroisoquinoline moiety suggests possible interactions with other neurotransmitter systems such as serotonin and norepinephrine.

Neuroprotective Effects

Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. A study highlighted the potential of similar compounds to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease . The specific activity of this compound in this context remains to be fully elucidated but suggests promising avenues for further investigation.

Antiviral Activity

Recent studies have explored the antiviral potential of tetrahydroisoquinoline derivatives against various viral strains. For instance, compounds related to this class have shown activity against human coronaviruses . The exact efficacy of this compound against specific viral pathogens warrants further exploration but aligns with the broader trend observed in its analogs.

Antitumor Properties

The antitumor activity of tetrahydroisoquinoline derivatives has been documented extensively. Compounds within this structural class have demonstrated cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . Preliminary data suggest that this compound may exhibit similar properties; however, detailed studies are necessary to confirm these effects.

Case Studies

Case Study 1: Neuroprotection in Cellular Models

A study investigating the neuroprotective effects of tetrahydroisoquinoline derivatives demonstrated that compounds with similar structures could significantly reduce neuronal cell death induced by oxidative stress. The results indicated a dose-dependent response where higher concentrations led to increased cell viability .

Case Study 2: Antiviral Activity Against Coronaviruses

In another study focusing on antiviral properties, several tetrahydroisoquinoline derivatives were tested against human coronavirus strains. The results showed promising antiviral activity with some compounds achieving EC50 values below 10 nM . This positions this compound as a candidate for further antiviral research.

Q & A

Basic: What synthetic strategies are employed for the multi-step synthesis of this compound?

The synthesis typically involves sequential coupling reactions, starting with functionalization of the dihydropyridin-2-one core. Key steps include:

- Protection of sensitive groups : Use of tert-butyldimethylsilyl (TBS) or acetyl groups to stabilize reactive sites during intermediate steps .

- Coupling reactions : Amide bond formation between the tetrahydroisoquinoline carbonyl and dihydropyridinone moieties, often catalyzed by coupling agents like EDC/HOBt .

- Final deprotection : Acidic or basic conditions to remove protecting groups, ensuring minimal side reactions .

Methodological emphasis is placed on optimizing solvent systems (e.g., dioxane or DMF) and stoichiometric ratios to enhance yields .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm regiochemistry and functional group integrity, with methoxy (~3.3 ppm) and carbonyl (160-180 ppm) signals as key markers .

- X-ray Crystallography : Resolves ambiguities in stereochemistry and molecular conformation, particularly for the tetrahydroisoquinoline moiety .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing isobaric impurities .

Advanced: How can low yields in the final coupling step be addressed?

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while inert atmospheres prevent oxidation .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-couplings) or organocatalysts may improve reaction efficiency .

- Stepwise Monitoring : Use TLC or HPLC to identify incomplete reactions early, allowing real-time adjustments .

Advanced: What computational methods predict the bioactive conformation of this compound?

- Molecular Dynamics (MD) Simulations : Model interactions between the dihydropyridinone core and biological targets (e.g., enzymes), focusing on torsional flexibility .

- Docking Studies : Align the tetrahydroisoquinoline moiety with receptor pockets to assess binding affinity, guided by X-ray or cryo-EM data .

- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO) to rationalize reactivity or stability under physiological conditions .

Data Contradiction: How to resolve discrepancies between NMR and mass spectrometry data?

- Cross-Validation : Confirm molecular integrity via X-ray crystallography, which provides unambiguous structural data .

- Isotopic Purity Checks : Ensure deuterated solvents or reagents do not introduce artifactual signals in NMR .

- High-Resolution MS/MS : Differentiate isobaric impurities or adducts that may skew mass data .

Experimental Design: How to evaluate regioselective functionalization of the dihydropyridinone core?

- Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro) to steer electrophilic attacks to specific positions .

- Protection-Deprotection Strategies : Temporarily block reactive sites (e.g., methoxy groups) to enable selective modifications .

- Kinetic vs. Thermodynamic Control : Vary reaction temperatures and catalysts to favor desired pathways .

Advanced: What methodologies assess the compound’s stability under varying pH conditions?

- Buffered Solutions : Incubate the compound in pH-adjusted buffers (e.g., pH 2–10) and monitor degradation via HPLC .

- Accelerated Stability Studies : Use elevated temperatures to simulate long-term storage conditions, with LC-MS to identify breakdown products .

- Computational pKa Prediction : Tools like MarvinSketch estimate protonation states influencing stability .

Basic: What impurities are common during synthesis, and how are they identified?

- Unreacted Intermediates : Detectable via TLC or HPLC retention time shifts .

- Oxidation Byproducts : Methoxy group oxidation to quinones, identifiable by UV-Vis or MS .

- Steric Isomers : Separated using chiral HPLC or characterized via NOESY NMR .

Advanced: How to analyze conflicting bioactivity data across in vitro assays?

- Dose-Response Curves : Ensure consistency in IC measurements across replicates to rule out assay variability .

- Membrane Permeability Tests : Use Caco-2 cell models to distinguish intrinsic activity from absorption artifacts .

- Target Engagement Studies : Confirm binding via SPR or ITC, correlating with functional readouts .

Experimental Design: What strategies validate the compound’s mechanism of action?

- Knockout Models : Use CRISPR/Cas9 to delete putative targets, assessing activity loss .

- Pull-Down Assays : Affinity-tagged compound isolates interacting proteins for proteomic identification .

- Metabolic Profiling : Track metabolite formation in hepatic microsomes to rule offtarget effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.